(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
Brand Name: Vulcanchem
CAS No.: 196597-79-2
VCID: VC0189042
InChI: InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
SMILES: C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile

CAS No.: 196597-79-2

Main Products

VCID: VC0189042

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

Purity: 97%

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile - 196597-79-2

CAS No. 196597-79-2
Product Name (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name (2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile
Standard InChI InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
Standard InChIKey TUFWVKLKUFXARX-BJMVGYQFSA-N
Isomeric SMILES C1C/C(=C\C#N)/C2=C1C=CC3=C2CCO3
SMILES C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Canonical SMILES C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Purity 97%
PubChem Compound 11830381
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator